molecular formula C9H9NO5 B077381 2-(2-Nitrophenoxy)propanoic acid CAS No. 13212-57-2

2-(2-Nitrophenoxy)propanoic acid

Cat. No. B077381
CAS RN: 13212-57-2
M. Wt: 211.17 g/mol
InChI Key: MALMTWYTOBLCBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Nitrophenoxy)propanoic acid involves multiple steps, starting with 2-nitrophenol and methyl 2-chloroacetate as starting materials, using potassium carbonate as a catalyst. The reaction temperature and the amount of sodium hydroxide significantly influence the yield. An optimized process achieves a yield of 78.9% under mild reaction conditions, highlighting the method's suitability for industrial applications (H. Dian, 2012).

Molecular Structure Analysis

The molecular structure and conformation of derivatives related to 2-(2-Nitrophenoxy)propanoic acid have been extensively studied using electron nuclear double resonance (ENDOR) spectroscopy and molecular modeling. These analyses provide insights into the compound's conformational behavior and the influence of various functional groups on its structure (D. Mustafi, W. Boisvert, M. W. Makinen, 1993).

Chemical Reactions and Properties

Chemical reactions involving 2-(2-Nitrophenoxy)propanoic acid and its derivatives can be complex, influenced by factors such as dissolved oxygen and the presence of other compounds like 2-propanol. Studies have shown that nitrophenols, related to the nitro group present in 2-(2-Nitrophenoxy)propanoic acid, form under specific conditions, demonstrating the compound's reactive nature (D. Vione, V. Maurino, C. Minero, E. Pelizzetti, 2001).

Physical Properties Analysis

The physical properties of 2-(2-Nitrophenoxy)propanoic acid and related nitrophenols, including acidity constants, UV/vis absorption maxima, aqueous solubilities, and vapor pressures, have been thoroughly investigated. These properties are essential for understanding the environmental partitioning and behavior of these compounds, with studies providing detailed correlations and models to predict these characteristics (R. Schwarzenbach, R. Stierli, B. Folsom, J. Zeyer, 1988).

Chemical Properties Analysis

The chemical properties of 2-(2-Nitrophenoxy)propanoic acid, including its reactivity and interaction with other compounds, are influenced by its molecular structure. Studies on the synthesis and reactivity of related compounds provide insight into the mechanisms and outcomes of chemical reactions, highlighting the compound's versatility and potential applications in various chemical processes (A. C. Knipe, N. Sridhar, J. Lound-Keast, 1977).

Safety And Hazards

The safety data sheet for a related compound, propionic acid, indicates that it is a flammable liquid and vapor. It may be corrosive to metals and causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-(2-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-5-3-2-4-7(8)10(13)14/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALMTWYTOBLCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299521
Record name 2-(2-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenoxy)propanoic acid

CAS RN

13212-57-2
Record name 2-(2-Nitrophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13212-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Nitrophenoxy)propanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13212-57-2
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Record name 2-(2-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZR Wu, W Deng, D He - Medicinal Chemistry Research, 2022 - Springer
A series of prodrugs for nitroreductase (NTR) based 4-β-amino-4′- Demethylepipodophyllotoxin as potential anticancer agents were synthesized, and their antiproliferative activities in …
Number of citations: 5 link.springer.com
T Nakagita, A Ishida, ZP Tachrim, L Wang, T Misaka… - Molecules, 2020 - mdpi.com
Lactisole, which has a 2-phenoxy propionic acid skeleton, is well-known as an inhibitor of sweet taste receptors. We recently revealed some of the structure–activity relationships of the …
Number of citations: 3 www.mdpi.com
C Banzatti, A Della Torre, P Melloni… - Journal of …, 1983 - Wiley Online Library
The bicyclic 2,3,3a,4‐tetrahydro‐1H‐imidazo[5,1‐c][1,4]benzoxazin‐1‐one system and the related 1,4‐benzo‐thiazine and 4,1]benzoxazepine analogs were synthesized. They were …
Number of citations: 18 onlinelibrary.wiley.com

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